molecular formula C23H20BrN3O3S2 B2590800 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide CAS No. 1798671-92-7

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide

Cat. No.: B2590800
CAS No.: 1798671-92-7
M. Wt: 530.46
InChI Key: UAQJHTKMBZSBHL-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C23H20BrN3O3S2 and its molecular weight is 530.46. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide is a thieno[3,2-d]pyrimidine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22BrN3O3SC_{21}H_{22}BrN_{3}O_{3}S with a molar mass of approximately 502.404g/mol502.404\,g/mol . The structure features a thieno[3,2-d]pyrimidine core that is modified with a bromophenyl group and a methoxyphenyl substituent, which may influence its biological interactions.

Antimicrobial Properties

Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that modifications to the thieno[3,2-d]pyrimidine structure can enhance antibacterial efficacy against various strains of bacteria . The specific compound under discussion has not been extensively tested in this context; however, its structural analogs have shown promise in inhibiting bacterial growth.

The mechanism by which thieno[3,2-d]pyrimidine derivatives exert their biological effects is often linked to their ability to inhibit specific enzymes or disrupt cellular processes. For instance, they may act as inhibitors of DNA polymerases or other critical enzymes involved in nucleic acid synthesis. Understanding these mechanisms is crucial for elucidating how the compound can be utilized therapeutically.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various thieno[3,2-d]pyrimidine derivatives found that certain modifications led to enhanced antimicrobial properties. The incorporation of different substituents was shown to improve activity against both Gram-positive and Gram-negative bacteria .
  • Antiviral Studies : In vitro studies on related compounds indicated effective inhibition of viral replication in cell cultures infected with herpes simplex virus (HSV). These findings suggest that similar structural compounds could yield significant antiviral effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeEfficacyReference
Thieno[3,2-d]pyrimidine Derivative AAntibacterialModerate
Thieno[3,2-d]pyrimidine Derivative BAntiviral (HSV)High
Thieno[3,2-d]pyrimidine Derivative CAntifungalLow

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide exhibit promising anticancer properties. The thienopyrimidine scaffold has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. For instance, studies have shown that derivatives of thienopyrimidines can effectively target specific pathways involved in tumor growth and metastasis .

Antimicrobial Properties
The compound's thioether functionality may enhance its antimicrobial activity. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated effectiveness against a range of bacterial and fungal pathogens. This suggests that this compound could be explored as a potential antimicrobial agent .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications to the bromophenyl and methoxyphenyl groups can significantly affect the biological activity of related compounds. For example, varying the substituents on the aromatic rings can enhance selectivity and potency against specific biological targets, making it a candidate for further SAR studies .

Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized for yield and efficiency. Recent advancements in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce reaction times. Techniques such as microwave-assisted synthesis have been successfully employed to produce similar thienopyrimidine compounds with high yields .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a thienopyrimidine derivative similar to this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting potential for development as an anticancer therapeutic agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of thienopyrimidine derivatives showed that compounds with structural similarities to this compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This opens avenues for further exploration in treating infections caused by resistant strains .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN3O3S2/c1-3-19(21(28)25-15-5-4-6-17(13-15)30-2)32-23-26-18-11-12-31-20(18)22(29)27(23)16-9-7-14(24)8-10-16/h4-13,19H,3H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQJHTKMBZSBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)SC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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